Home > Products > Screening Compounds P125686 > (R)-dihydrocamalexic acid
(R)-dihydrocamalexic acid -

(R)-dihydrocamalexic acid

Catalog Number: EVT-1589224
CAS Number:
Molecular Formula: C12H10N2O2S
Molecular Weight: 246.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-dihydrocamalexic acid is the (R)-enantiomer of dihydrocamalexic acid. It is a conjugate acid of a (R)-dihydrocamalexate. It is an enantiomer of a (S)-dihydrocamalexic acid.
Overview

(R)-dihydrocamalexic acid is a significant compound in the biosynthesis of camalexin, a phytoalexin primarily found in Arabidopsis thaliana. This compound, chemically known as 2-(indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid, plays a crucial role in plant defense mechanisms against pathogens. Dihydrocamalexic acid is classified as an indolic compound due to its structural features that include an indole moiety, which is characteristic of many plant secondary metabolites.

Source and Classification

Dihydrocamalexic acid is derived from the amino acid tryptophan through complex biosynthetic pathways involving several enzymatic steps. It is classified under the category of secondary metabolites, specifically as an indole-derived compound. The primary source of this compound is Arabidopsis thaliana, where it accumulates during pathogen attack and contributes to the plant's defense response. It has been identified as an intermediate in the camalexin biosynthetic pathway, particularly in the context of the phytoalexin deficient 3 (pad3) mutant, which lacks camalexin production .

Synthesis Analysis

The synthesis of (R)-dihydrocamalexic acid involves multiple enzymatic reactions. Key enzymes include cytochrome P450 monooxygenases, particularly CYP71B15, which catalyzes the conversion of dihydrocamalexic acid to camalexin. The process begins with tryptophan being converted to indole-3-acetaldoxime through the action of cytochrome P450 enzymes. This intermediate is then transformed into dihydrocamalexic acid via a series of reactions that involve decarboxylation and cyclization processes .

Technical Details

The enzymatic reactions involved in synthesizing dihydrocamalexic acid are characterized by specific substrate affinities and kinetic parameters. For instance, CYP71B15 has been shown to exhibit different affinities for the (R) and (S) enantiomers of dihydrocamalexic acid, with apparent Michaelis-Menten constants (K_m) indicating varying catalytic efficiencies .

Molecular Structure Analysis

The molecular structure of (R)-dihydrocamalexic acid features a thiazole ring fused with an indole structure, which contributes to its biological activity. The compound has a molecular formula of C_11H_10N_2O_2S and a molar mass of approximately 226.27 g/mol.

Structural Data

  • Chemical Formula: C₁₁H₁₀N₂O₂S
  • Molecular Weight: 226.27 g/mol
  • Structural Features: The presence of both an indole and a thiazole ring is critical for its function as a precursor in camalexin biosynthesis.
Chemical Reactions Analysis

(R)-dihydrocamalexic acid undergoes several important chemical reactions within plants, primarily involving its conversion to camalexin. The key reaction catalyzed by CYP71B15 involves an oxidative decarboxylation process where dihydrocamalexic acid loses carbon dioxide and forms a double bond in the thiazole ring .

Technical Details

The reaction mechanism includes:

  • Hydride Abstraction: The enzyme CYP71B15 abstracts a hydride ion from the C-5 position of the thiazole ring.
  • Decarboxylation: This step results in the release of carbon dioxide and formation of a double bond between C-4 and C-5.
  • Kinetic Parameters: Different K_m values for (R)- and (S)-dihydrocamalexic acids indicate distinct enzymatic preferences .
Mechanism of Action

The mechanism by which (R)-dihydrocamalexic acid exerts its effects involves its conversion into camalexin, which plays a role in plant defense against pathogens. This conversion is facilitated by CYP71B15 through oxidative processes that modify the compound's structure to enhance its bioactivity.

Process Data

The conversion process is NADPH-dependent and exhibits specific kinetic parameters that demonstrate enzyme-substrate interactions:

  • K_m for (R)-dihydrocamalexic acid: Approximately 67.7 μM.
  • K_m for (S)-dihydrocamalexic acid: Approximately 26.8 μM .
Physical and Chemical Properties Analysis

(R)-dihydrocamalexic acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents such as methanol and ethanol.
  • Stability: The compound is stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions.
  • Spectroscopic Properties: Characteristic UV absorption spectra provide insights into its structural features.

Relevant Data or Analyses

Studies using liquid chromatography-mass spectrometry have confirmed the presence and concentration levels of dihydrocamalexic acid in plant tissues following pathogen exposure .

Applications

(R)-dihydrocamalexic acid has significant scientific applications, particularly in plant biology and phytochemistry:

  • Plant Defense Research: It serves as a model compound for studying plant immune responses.
  • Biosynthetic Pathway Studies: Understanding its role helps elucidate broader metabolic networks involving indolic compounds.
  • Agricultural Biotechnology: Insights gained from studying this compound can lead to enhanced disease resistance strategies in crops through genetic engineering or breeding programs.
Biosynthesis and Metabolic Pathways of (R)-Dihydrocamalexic Acid

Enzymatic Synthesis via CYP71A12/CYP71A13 Cytochrome P450 Systems

(R)-Dihydrocamalexic acid [(R)-DHCA] is biosynthesized through stereoselective enzymatic reactions catalyzed by cytochrome P450 monooxygenases. CYP71A12 serves as the primary enzyme responsible for (R)-DHCA production, exhibiting distinct stereochemical preference compared to its paralog CYP71A13. Heterologous expression of CYP71A12 in yeast microsomes demonstrates its ability to convert indole-3-acetaldoxime (IAOx) into (R)-DHCA with an apparent Km of 45.5 ± 5.2 μM, significantly higher than the affinity of CYP71A13 for the (S)-enantiomer substrate (Km = 26.8 ± 1.6 μM) [1] [6]. This kinetic difference indicates evolutionary specialization within these tandemly duplicated genes.

Table 1: Enzymatic Properties of Arabidopsis Cytochrome P450 Systems in DHCA Biosynthesis

EnzymeSubstrate SpecificityCatalytic ProductKm (μM)Optimal pH
CYP71A12IAOx, L-Cysteine conjugate(R)-DHCA45.5 ± 5.27.5
CYP71A13IAOx, L-Cysteine conjugate(S)-DHCA26.8 ± 1.67.2
CYP71B15 (PAD3)(S)-DHCACamalexin26.7 ± 2.57.0

T-DNA insertion mutants (cyp71a12) accumulate reduced levels of (R)-DHCA while showing compensatory increases in indole-3-carboxylic acid derivatives. This metabolic shift confirms CYP71A12's non-redundant function in (R)-DHCA biosynthesis [6] [10]. The enzyme's reaction mechanism involves dehydration of IAOx to indole-3-acetonitrile (IAN), followed by cysteine conjugation and cyclization to form the dihydrothiazole ring structure characteristic of DHCA [2].

Precursor Dynamics in Tryptophan-Derived Indolic Metabolite Pathways

Tryptophan serves as the universal precursor for (R)-DHCA through a metabolic grid centered on IAOx:

  • Branch Point Regulation: IAOx functions as a key metabolic node directing flux toward either defense compounds (camalexin, DHCA) or growth regulators (auxins, glucosinolates). CYP79B2/B3 convert tryptophan to IAOx, which is then partitioned by:
  • CYP83B1 toward glucosinolates
  • CYP71A12/A13 toward DHCA/camalexin [2] [10]
  • Competitive Channeling: Metabolic flux studies using cyp79b2/cyp79b3 double mutants show that exogenous IAOx fully restores (R)-DHCA synthesis, whereas tryptophan supplementation does not. This confirms IAOx as the immediate precursor and demonstrates tight channeling at this metabolic branch [1] [6].

Table 2: Metabolic Fate of IAOx in Arabidopsis Indolic Pathways

Metabolic PathwayKey EnzymesMajor ProductsTissue Specificity
Camalexin biosynthesisCYP71A13, CYP71B15Camalexin, (S)-DHCALeaf mesophyll, epidermis
(R)-DHCA productionCYP71A12, AAO1(R)-DHCA, ICOOH derivativesRoot cortex, vascular tissue
Glucosinolate synthesisCYP83B1, UGT74B1Indol-3-ylmethyl glucosinolateEntire plant, enhanced in epidermis
Auxin biosynthesisNitrilasesIndole-3-acetic acidMeristematic regions
  • Enantiomeric Cross-Conversion: (R)-DHCA shows limited conversion to camalexin (∼12% efficiency compared to the (S)-enantiomer) when fed to cyp79b2/cyp79b3 mutants. This metabolic inertia positions (R)-DHCA as an endpoint metabolite rather than a camalexin precursor [1].

Regulatory Mechanisms of DHCA Accumulation in Intercellular Spaces

(R)-DHCA accumulation is dynamically controlled by multilayered regulatory mechanisms:

  • Transcriptional Control: Pathogen-associated molecular patterns (PAMPs) induce CYP71A12 expression through MYB34 transcription factor binding to promoter elements. Salicylic acid (SA) and jasmonic acid (JA) synergistically enhance this expression, while ethylene suppresses it [10]. Pseudomonas syringae infection upregulates CYP71A12 expression 8.7-fold within 24 hours, correlating with a 15-fold increase in (R)-DHCA accumulation in apoplastic spaces [6].

  • Feedback Inhibition: Camalexin negatively regulates its own biosynthesis through allosteric inhibition of CYP71B15, indirectly promoting (R)-DHCA accumulation. This feedback loop creates reciprocal accumulation patterns between camalexin and (R)-DHCA during extended pathogen challenge [1] [10].

Table 3: Regulatory Factors Influencing (R)-DHCA Accumulation

Regulatory FactorEffect on (R)-DHCAMechanismBiological Significance
Pseudomonas syringae15-fold increasePAMP-triggered CYP71A12 inductionEnhanced antifungal activity
Silver nitrate (AgNO₃)9.2-fold increaseChemical induction of defense pathwaysAbiotic stress response
Glutathione deficiency64% reductionLimitation of cysteine availabilityRedox status linkage
Camalexin accumulationInverse correlationFeedback inhibition of CYP71B15Metabolic equilibrium
  • Redox Modulation: Cellular glutathione levels directly influence (R)-DHCA biosynthesis by regulating cysteine availability. pad2 mutants (defective in γ-glutamylcysteine synthetase) show 64% reduced (R)-DHCA accumulation, confirming redox status as a key determinant of metabolic flux [7].

Subcellular Compartmentalization and Transport Mechanisms

The spatial organization of (R)-DHCA biosynthesis and storage involves precise compartmentalization:

  • Endoplasmic Reticulum Localization: CYP71A12 is embedded in the endoplasmic reticulum (ER) membrane with its catalytic domain oriented toward the cytosol. This positioning facilitates access to soluble substrates (IAOx, cysteine) and enables direct channeling of products to Golgi-derived transport vesicles [5] [9].

  • Vesicular Trafficking: After synthesis, (R)-DHCA is loaded into multi-vesicular bodies (MVBs) via ATP-binding cassette (ABC) transporters. These MVBs fuse with the plasma membrane, releasing (R)-DHCA into the apoplast. Inhibitor studies with brefeldin A confirm that Golgi-mediated vesicular transport is essential for extracellular (R)-DHCA accumulation [5] [9].

Table 4: Subcellular Compartments in (R)-DHCA Metabolism

Subcellular CompartmentRole in (R)-DHCA MetabolismKey Molecular Machinery
Endoplasmic ReticulumBiosynthesis siteCYP71A12, cytochrome b₅ reductase
Golgi ApparatusVesicle packagingGTPase ARF1, COPI/II coats
Multi-Vesicular BodiesIntracellular transportESCRT complexes, Rab GTPases
ApoplastFinal deposition/functionABCG transporters (e.g., PDR12)
  • Membrane Transport Systems: ABCG transporters, particularly PDR12, mediate active efflux of (R)-DHCA across the plasma membrane. This is evidenced by 87% reduced extracellular (R)-DHCA in pdr12 knockout lines despite normal intracellular concentrations [10]. The apoplastic accumulation creates a chemical barrier against fungal pathogens while minimizing autotoxicity to plant cells.

  • Metabolite Sequestration: Unlike its (S)-counterpart, (R)-DHCA does not accumulate in vacuoles. This differential targeting is mediated by the absence of recognized vacuolar sorting signals in the (R)-enantiomer, limiting its storage potential and favoring immediate apoplastic deployment [5].

Comprehensive Compound List

  • (R)-Dihydrocamalexic acid (C₁₁H₁₀N₂O₂S)
  • Indole-3-acetaldoxime (IAOx; C₁₀H₁₀N₂O)
  • Camalexin (C₁₁H₈N₂S)
  • Indole-3-carboxylic acid (ICOOH; C₉H₇NO₂)
  • Indole-3-acetonitrile (IAN; C₁₀H₈N₂)
  • Glutathione (C₁₀H₁₇N₃O₆S)
  • Indol-3-ylmethyl glucosinolate (IMG; C₁₆H₂₀N₂O₉S₂)
  • Salicylic acid (C₇H₆O₃)
  • Jasmonic acid (C₁₂H₁₈O₃)

Properties

Product Name

(R)-dihydrocamalexic acid

IUPAC Name

(4R)-2-(1H-indol-3-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

InChI

InChI=1S/C12H10N2O2S/c15-12(16)10-6-17-11(14-10)8-5-13-9-4-2-1-3-7(8)9/h1-5,10,13H,6H2,(H,15,16)/t10-/m0/s1

InChI Key

GTTVJFCVXYCPHB-JTQLQIEISA-N

Canonical SMILES

C1C(N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O

Isomeric SMILES

C1[C@H](N=C(S1)C2=CNC3=CC=CC=C32)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.